molecular formula C16H13Cl3N2O2 B4227531 2,4-dichloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide

2,4-dichloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No.: B4227531
M. Wt: 371.6 g/mol
InChI Key: VPNZTDVQSUMNCP-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide is a complex organic compound characterized by its multiple chlorine substitutions and amide functional group

Properties

IUPAC Name

2,4-dichloro-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O2/c1-9-12(18)3-2-4-14(9)21-15(22)8-20-16(23)11-6-5-10(17)7-13(11)19/h2-7H,8H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNZTDVQSUMNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 2,4-dichlorobenzoyl chloride with 2-[(3-chloro-2-methylphenyl)amino]-2-oxoethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4-dichloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide has several scientific research applications:

    Medicinal chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological studies: It can be used to study the effects of chlorine-substituted benzamides on biological systems.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. The chlorine atoms and amide group play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: A simpler compound with similar chlorine substitutions but lacking the additional amine and oxoethyl groups.

    3-chloro-2-methylbenzamide: Another related compound with fewer chlorine substitutions.

Uniqueness

2,4-dichloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide is unique due to its specific combination of chlorine substitutions and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide

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